(S)-2-(2-Methoxyphenyl)piperidine hydrochloride

Description

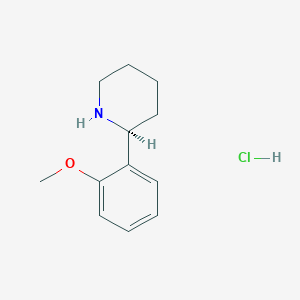

(S)-2-(2-Methoxyphenyl)piperidine hydrochloride (CAS: 1391417-03-0) is a chiral piperidine derivative featuring a methoxy-substituted phenyl group at the 2-position of the piperidine ring. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol . The compound is typically stored under dry conditions at room temperature and is associated with moderate health hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .

Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors.

Properties

IUPAC Name |

(2S)-2-(2-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11;/h2-3,6,8,11,13H,4-5,7,9H2,1H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSGLZAYZOPJCB-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H]2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Methoxyphenyl)piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and piperidine.

Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired (S)-2-(2-Methoxyphenyl)piperidine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1.1. Acylation

The primary amine in the piperidine ring reacts with acyl halides (e.g., acryloyl chloride) to form amides via nucleophilic acylation. For example:

Conditions: Room temperature, DMF as a solvent.

1.2. Reduction

Reduction of the piperidine ring or substituents (e.g., double bonds) can yield saturated derivatives. For instance:

-

Lithium aluminum hydride (LiAlH₄) reduces the ring to a secondary amine .

-

Hydrogenation with Pd/C or Raney-Ni converts unsaturated intermediates to fully saturated piperidines .

1.3. Oxidation

The 2-methoxyphenyl group undergoes oxidation to yield benzoic acid derivatives. For example:

Conditions: Aqueous acidic medium, elevated temperature.

1.4. Alkylation

The nitrogen atom reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives:

Conditions: Alkaline medium, refluxing THF.

1.5. Hydrogenation/Catalytic Reduction

Palladium-catalyzed hydrogenation selectively reduces unsaturated intermediates without affecting the piperidine ring . For example:

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Acryloyl chloride | DMF, room temperature | N-Acryloyl derivative |

| Reduction | LiAlH₄ | THF, reflux | Secondary amine |

| Oxidation | KMnO₄ | Aqueous H₂SO₄, heat | 2-(2-Carboxyphenyl)piperidine |

| Alkylation | CH₃I | NaOH, THF, reflux | N-Methyl derivative |

| Hydrogenation | H₂, Pd/C | H₂ gas, 80 °C, 80 bar | Saturated piperidine |

3.1. Pharmaceutical Development

-

5-HT₂A Receptor Agonists: Derivatives of (S)-2-(2-Methoxyphenyl)piperidine exhibit potent activity as selective 5-HT₂A receptor agonists, with IC₅₀ values ranging from 0.01–100 μM .

-

Alzheimer’s Disease: Structural analogues (e.g., donepezil derivatives) show acetylcholinesterase inhibition, with IC₅₀ ≈ 1.01 μM .

3.2. Material Science

-

Coordination Chemistry: The compound acts as a ligand in metal complexes, influencing material properties like conductivity and fluorescence.

-

Enzyme Inhibition: It demonstrates inhibition of monoacylglycerol lipase (MAGL), a target for pain and neurodegenerative disorders .

Structural and Spectroscopic Data

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 142.0–145.5 °C | |

| HR-ESIMS (m/z) | 296.2009 | |

| ¹H NMR (δ, ppm) | 6.8–7.3 (aromatic) |

Key Research Findings

-

Stereoselectivity: The (S)-configuration enhances 5-HT₂A receptor affinity compared to (R)-enantiomers .

-

Synthetic Scalability: Enzymatic oxidation (laccases/TEMPO) and ring-closing metathesis enable efficient large-scale synthesis .

-

CNS Activity: Derivatives show reduced neurotoxicity compared to phenylethylamine analogues .

This compound’s reactivity and applications highlight its versatility in organic synthesis and drug discovery, supported by rigorous experimental validation.

Scientific Research Applications

Neurological Disorders

Research indicates that (S)-2-(2-Methoxyphenyl)piperidine hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential roles in treating conditions such as depression and anxiety. Behavioral studies have shown that similar compounds can modulate locomotor activity and may influence the effects of psychostimulants like methamphetamine .

Analgesic and Anti-inflammatory Properties

The compound has been investigated for its analgesic and anti-inflammatory effects. Studies suggest that piperidine derivatives can exhibit significant biological activities, potentially making them useful in pain management therapies.

Case Study 1: Interaction with Neurotransmitter Systems

A study exploring the effects of similar piperidine compounds on neurotransmitter systems found that they could significantly alter serotonin receptor activity, enhancing their potential as antidepressant agents. This study highlights the need for further investigation into this compound's specific interactions within these systems.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of piperidine derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The findings suggest that this compound could be evaluated for similar properties in future research .

Mechanism of Action

The mechanism of action of (S)-2-(2-Methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The methoxy group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogs with Substituted Aromatic Groups

(S)-2-(2-(Trifluoromethyl)phenyl)piperidine Hydrochloride

- CAS : 1391478-72-0

- Formula : C₁₂H₁₅ClF₃N

- Molecular Weight : 265.70 g/mol

- Key Difference : Replacement of the methoxy group (-OCH₃) with a trifluoromethyl (-CF₃) group.

- The higher molecular weight (265.70 vs. 227.73) may influence pharmacokinetic properties such as absorption and distribution.

4-(Diphenylmethoxy)piperidine Hydrochloride

- CAS : 65214-86-0

- Formula: C₁₈H₂₁NO•HCl

- Molecular Weight : 303.83 g/mol

- Key Difference : A diphenylmethoxy group replaces the 2-methoxyphenyl moiety.

- Implications: The bulky diphenylmethoxy group may reduce membrane permeability but improve selectivity for hydrophobic binding pockets in target proteins . Limited toxicological data are available compared to the well-characterized hazards of the methoxyphenyl analog .

Piperidine vs. Pyrrolidine Derivatives

(S)-2-(2-Methoxyphenyl)pyrrolidine Hydrochloride

- CAS : 1381928-83-1

- Formula: C₁₁H₁₆ClNO

- Molecular Weight : 213.71 g/mol

- Key Difference : A 5-membered pyrrolidine ring instead of a 6-membered piperidine.

- Lower molecular weight (213.71 vs. 227.73) may improve solubility but shorten metabolic half-life.

Pharmacological Activity Comparisons

HBK Series Piperazine Derivatives

Compounds like HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share the 2-methoxyphenyl motif but incorporate piperazine cores.

- Key Differences: Piperazine rings introduce additional hydrogen-bonding sites, which may enhance interactions with polar residues in receptors (e.g., serotonin or adrenoceptors) . The extended alkyl-ether chains in HBK compounds (e.g., ethoxyethyl groups) could improve blood-brain barrier penetration compared to simpler piperidine derivatives .

BMY 7378

- Structure : 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride

- Activity: Selective antagonist for α₁D-adrenoceptors (pKi: 9.4 for human α₁D) .

- Comparison :

- The 2-methoxyphenyl group in BMY 7378 contributes to subtype selectivity, suggesting that (S)-2-(2-Methoxyphenyl)piperidine hydrochloride could also target adrenergic or serotonergic pathways with structural optimization .

Biological Activity

(S)-2-(2-Methoxyphenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 235.79 g/mol. The structure features a piperidine ring substituted with a 2-methoxyphenyl group, which is thought to play a crucial role in its pharmacological properties.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety. The compound may also exhibit analgesic and anti-inflammatory properties, making it a candidate for pain management therapies .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that are critical in various biochemical pathways.

- Receptor Binding : It demonstrates significant binding affinity towards specific receptors, which may modulate neurotransmitter release and activity.

- Anti-Tumor Activity : Preliminary studies suggest potential anti-tumor effects, particularly in xenograft models where the compound displayed selective lethality against mutant cell lines .

Case Studies and Research Findings

-

High-Throughput Screening : A study involving high-throughput screening of various compounds identified this compound as a notable hit with an effective concentration (MIC) demonstrating significant inhibition of Mycobacterium tuberculosis growth .

This data highlights its potential as an antimicrobial agent.

Compound MIC (µM) IC20 (µM) This compound <20 >40 - Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related piperidine derivatives. Results indicated that compounds similar to this compound could reduce glutamate-induced cell damage in neuronal cell lines, suggesting therapeutic potential in neurodegenerative diseases .

- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications to the methoxy group enhanced binding affinity and selectivity towards target receptors, emphasizing the importance of structural features in determining biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(2-Methoxyphenyl)piperidine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-methoxyphenyl precursors with piperidine derivatives under basic conditions (e.g., potassium carbonate in DMF) . Chiral resolution via recrystallization or chiral HPLC is critical to isolate the (S)-enantiomer. Reaction optimization (e.g., temperature, solvent polarity) is necessary to improve yield and enantiomeric excess (ee) .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC/MS : To confirm molecular weight and purity (>95%).

- Chiral HPLC : To verify enantiomeric excess (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase).

- NMR (¹H, ¹³C) : To resolve methoxy (δ ~3.8 ppm) and piperidine proton signals (δ ~1.5–3.0 ppm). Compare with literature data for analogous piperidine derivatives .

- X-ray crystallography : For absolute configuration confirmation if crystalline .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- PPE : Nitrile gloves, lab coats, and safety goggles (tested per NIOSH/EN 166 standards).

- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (S)-proline derivatives or transition-metal catalysts (e.g., Ru-BINAP) to enhance stereoselectivity.

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve ee by stabilizing transition states .

- Kinetic Resolution : Monitor reaction progress via TLC/HPLC to isolate intermediates before racemization occurs .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Reassessment : Verify compound purity (>99% via HPLC) and exclude excipients (e.g., residual solvents) as confounding factors.

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

Q. What strategies mitigate byproduct formation during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to detect intermediates in real time.

- Temperature Control : Gradual heating/cooling cycles reduce side reactions (e.g., demethylation of the methoxy group).

- Purification : Use flash chromatography (silica gel, gradient elution) or preparative HPLC to remove dimeric/byproducts .

Q. How to address discrepancies in NMR spectral assignments?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidine ring protons) via correlation spectroscopy.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbon connectivity.

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.